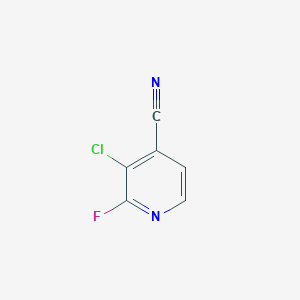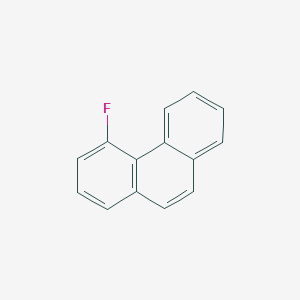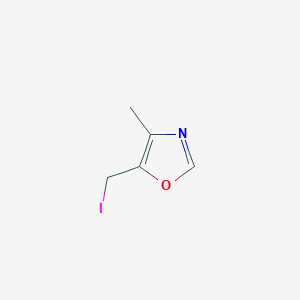
5-(Iodomethyl)-4-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)-4-methyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodomethyl group at the 5-position and a methyl group at the 4-position makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-4-methyloxazole can be achieved through several methods. One common approach involves the iodination of 4-methyloxazole using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-4-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Sodium periodate or manganese dioxide in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted oxazoles depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives of oxazole.
Scientific Research Applications
5-(Iodomethyl)-4-methyloxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-4-methyloxazole involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-methyloxazole
- 5-(Bromomethyl)-4-methyloxazole
- 5-(Fluoromethyl)-4-methyloxazole
Uniqueness
5-(Iodomethyl)-4-methyloxazole is unique due to the presence of the iodomethyl group, which is more reactive than its chloro, bromo, or fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical research .
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
5-(iodomethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 |
InChI Key |
CMSBBVMZWLREGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


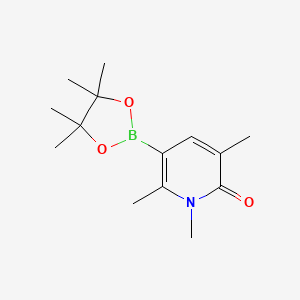
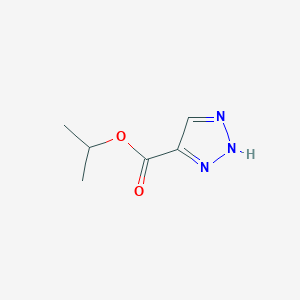
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)

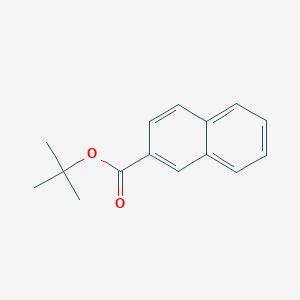
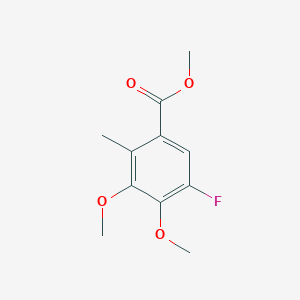
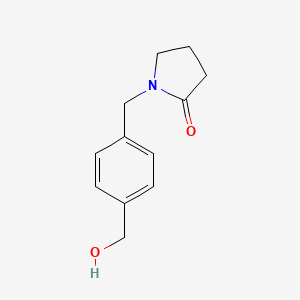
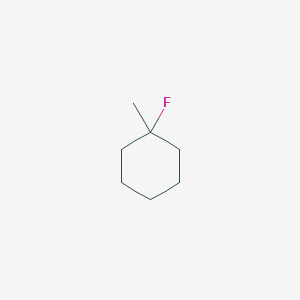
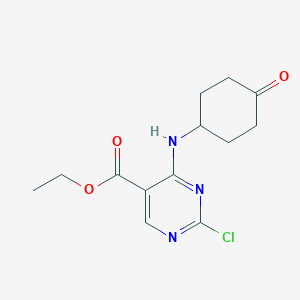
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

